4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of an amino alcohol (likely compound 2) with an aldehyde (compound 1) in the presence of 10-camphorsulfonic acid (CSA) as a catalyst. The reaction proceeds to form a diarylpyrimidine derivative containing a pyrrolidine fragment .
Molecular Structure Analysis
The molecular structure of 4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol consists of a triazine ring with an amino group (NH2) and a thiol group (SH) attached. The bromophenyl group is substituted at one of the triazine positions .
Chemical Reactions Analysis
- Synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives as protein tyrosine phosphatase 1B inhibitors is another potential avenue .
Scientific Research Applications
Chemical Synthesis
- 4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol and its derivatives are synthesized through various chemical reactions, including treatment with ammonia/hydrazine hydrate and condensation with arylisothiocyanates, yielding related thiocarbamides/thiosemicarbazides (Prasad & Srivastava, 1993).
Microbial and Antimicrobial Activities
- Some derivatives of 4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol exhibit antimicrobial activities, showing inhibitory action against both gram-positive and gram-negative microorganisms (Dabholkar & Ravi, 2010).
Antithyroidal Properties
- Certain 1,6-dihydro-1,3,5-triazine derivatives display antithyroidal properties, suggesting potential therapeutic applications in conditions related to thyroid hormone production or activity (Prasad & Srivastava, 1993).
Detection of Nitroaromatic Explosives
- Certain 1,3,5-triazine derivatives have been used in the synthesis of luminescent covalent-organic polymers (COPs) which show fast responses and high sensitivity to nitroaromatic explosives, indicating their potential in security and hazardous material handling (Xiang & Cao, 2012).
Electrochemical Studies
- Electrochemical behavior of some triazine derivatives, including those similar to 4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol, has been investigated, demonstrating potential applications in electrochemical sensors or devices (Farzinnejad et al., 2005).
properties
IUPAC Name |
4-amino-2-(4-bromophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4S/c10-6-3-1-5(2-4-6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVGWCKMSFLCHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2NC(=S)NC(=N2)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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